![molecular formula C11H18O5 B172801 Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 134970-49-3](/img/structure/B172801.png)
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Description
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy group at the 8-position . The reaction conditions often include the use of a strong acid catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 8-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 8-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Reduction: Formation of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-methanol.
Substitution: Formation of various ethers or esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is explored for its potential as a lead compound in drug development due to its unique structural properties. Key applications include:
- Analgesics : It is utilized in the preparation of arylcyclohexanones, which are known for their analgesic properties.
- Metalloproteinase Inhibitors : The compound shows promise in the development of inhibitors that target metalloproteinases, enzymes implicated in various diseases.
- TRPM8 Receptor Modulators : Research indicates its potential in synthesizing benzimidazole derivatives that modulate the TRPM8 receptor, which is involved in pain perception and thermoregulation.
The biological activities of this compound have been the subject of various studies:
- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. For instance, research involving human breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound.
Chemical Synthesis and Reactions
This compound can undergo various chemical transformations:
- Oxidation : The hydroxy group can be oxidized to form ketone or aldehyde derivatives.
- Reduction : The ester group can be reduced to yield the corresponding alcohol.
- Substitution Reactions : The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters depending on the reagents used.
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows for its use as a building block in synthesizing complex organic molecules and spirocyclic compounds.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of this compound involved treating various cancer cell lines with this compound. Results indicated that it effectively induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent against certain cancers.
Case Study 2: Development of Analgesics
In another study, researchers synthesized derivatives of this compound to evaluate their analgesic properties. The results showed promising effects comparable to existing analgesics, suggesting that this compound could lead to new pain management therapies.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy group at the 8-position may play a crucial role in its biological activity by forming hydrogen bonds with target proteins or enzymes. Additionally, the spirocyclic structure may contribute to its stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the hydroxy group at the 8-position, which may result in different chemical and biological properties.
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to the presence of the hydroxy group at the 8-position, which can significantly influence its reactivity and biological activity. This functional group allows for additional chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H30O6
- Molecular Weight : 426.5 g/mol
- CAS Number : 182227-19-6
The compound features a spirocyclic structure that is characteristic of various biologically active molecules, contributing to its potential interactions with biological targets.
This compound exhibits several mechanisms of action that may underlie its biological activity:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with inflammation and cell growth.
- Antioxidant Activity : Its structural components may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Recent research indicates that this compound has shown promising anticancer activity:
- In vitro Studies : Cell line assays have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study involving human breast cancer cell lines reported a significant reduction in cell viability upon treatment with this compound, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
- Research Findings : In animal models of arthritis, administration of the compound resulted in decreased swelling and pain, indicating its potential as an anti-inflammatory treatment.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Biological Activity | Notes |
---|---|---|---|
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 | Moderate anticancer activity | Lacks hydroxyl group |
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 1006686-08-3 | Exhibits lower antioxidant activity | Different functional groups |
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results : Significant cytotoxicity was observed at concentrations above 10 µM.
-
Inflammation Model Study :
- Objective : Assess anti-inflammatory effects in a rat model of induced arthritis.
- Methodology : The compound was administered orally for two weeks.
- Results : Marked reduction in inflammatory markers and joint swelling was noted compared to control groups.
Properties
IUPAC Name |
ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-2-14-9(12)10(13)3-5-11(6-4-10)15-7-8-16-11/h13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIGRKQDNYKUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565307 | |
Record name | Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134970-49-3 | |
Record name | Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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